
3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H19F3N4O3 and its molecular weight is 492.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research by Gorelik et al. (1971) on quinones, including studies on anthra[1,2-c][1,2,5]oxadiazole-6,11-dione derivatives, provides foundational knowledge on the chemical behavior and reactivity of related compounds, which is crucial for understanding the applications of the compound (Gorelik, Zaitsev, Kononova, & Dokunikhin, 1971).
A study by Rajesh et al. (2011) on L-proline-catalysed synthesis of heterocyclic ortho-quinones through a "on water" protocol highlights the environmentally friendly methods that can be applied for synthesizing complex molecules, including those similar to the compound of interest (Rajesh, Bala, Perumal, & Menéndez, 2011).
Biological Activity
- Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, demonstrating the potential for these compounds to have antitumor activity. This research indicates the possible medical applications of structurally related compounds (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Advanced Materials
- Huang et al. (2006) explored dibenzothiophene/oxide and quinoxaline/pyrazine derivatives as electron-transport materials, which underscores the potential of quinazoline derivatives in developing new materials for electronic devices (Huang, Whang, Shen, Wen, Lin, Ke, Chen, & Wu, 2006).
Catalysis and Green Chemistry
- Gharib et al. (2013) developed a green chemistry protocol for synthesizing quinazoline derivatives using cerium oxide nanoparticles, emphasizing the importance of sustainable methods in chemical synthesis (Gharib, Hashemipour Khorasani, Jahangir, Roshani, & Safaee, 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methylamine with 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of a coupling agent. The resulting intermediate is then subjected to cyclization to form the final product.", "Starting Materials": [ "3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methylamine", "3-phenethyl-2,4(1H,3H)-quinazolinedione", "Coupling agent" ], "Reaction": [ "Step 1: Condensation of 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methylamine with 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of a coupling agent to form an intermediate.", "Step 2: Cyclization of the intermediate to form 3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
1105249-61-3 |
Molekularformel |
C26H19F3N4O3 |
Molekulargewicht |
492.458 |
IUPAC-Name |
3-(2-phenylethyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H19F3N4O3/c27-26(28,29)19-10-6-9-18(15-19)23-30-22(36-31-23)16-33-21-12-5-4-11-20(21)24(34)32(25(33)35)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2 |
InChI-Schlüssel |
GZVZIGHYVOODPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




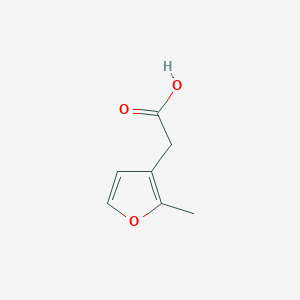
![N-(2-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2641731.png)

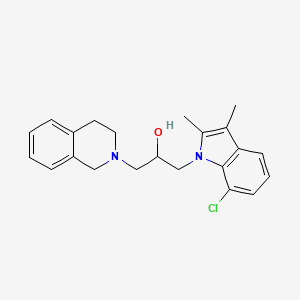
![3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2641737.png)
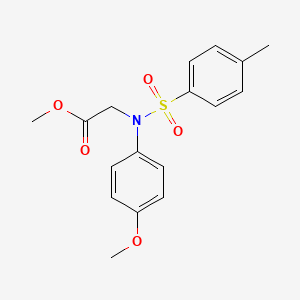
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2641739.png)
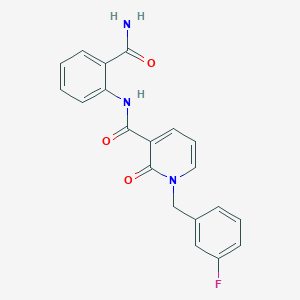
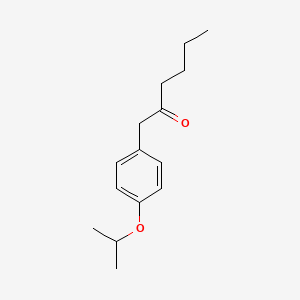
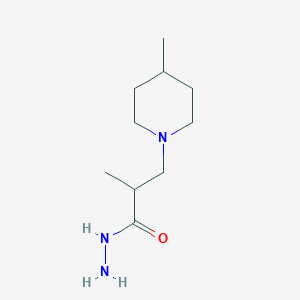
![methyl 4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)benzoate dioxalate](/img/structure/B2641744.png)
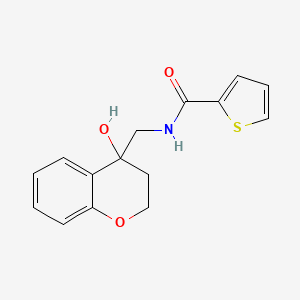
![Methyl 3-[(cyanomethyl)amino]propanoate](/img/structure/B2641746.png)